1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol
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Overview
Description
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is a compound characterized by the presence of a benzimidazole ring attached to a pentitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol typically involves the condensation of benzimidazole derivatives with pentitol precursors. One common method includes the reaction of 1H-benzimidazole-2-carbaldehyde with a protected pentitol derivative under acidic conditions, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pentitol backbone can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of azide or thiol groups.
Scientific Research Applications
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The pentitol backbone may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: Similar in structure but with a different backbone.
2-Substituted benzimidazoles: Share the benzimidazole ring but differ in the substituents attached to the ring
Uniqueness: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is unique due to its combination of a benzimidazole ring with a pentitol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Properties
CAS No. |
80009-72-9 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H16N2O4/c1-6(15)9(16)10(17)11(18)12-13-7-4-2-3-5-8(7)14-12/h2-6,9-11,15-18H,1H3,(H,13,14) |
InChI Key |
WGXKZQWMINLDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C1=NC2=CC=CC=C2N1)O)O)O)O |
Origin of Product |
United States |
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